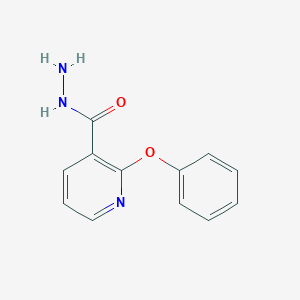

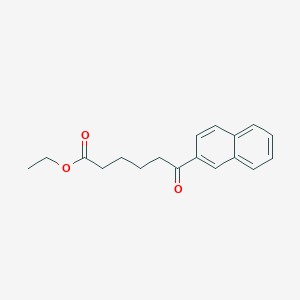

Ethyl 6-(2-naphthyl)-6-oxohexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Ethyl 6-(2-naphthyl)-6-oxohexanoate and related compounds can be synthesized through different chemical pathways. For instance, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized by condensation of ethyl 2-chloroacetate with the hydroxy group of a naphtho-pyran derivative, showcasing a method to construct complex naphthyl-containing molecules (Ju Liu et al., 2018). Similarly, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, further demonstrating the versatility in creating naphthyl-based esters (Yongchang Zhou et al., 2008).

Molecular Structure Analysis

The crystal and molecular structures of naphthyl-containing compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been determined using X-ray diffraction, revealing detailed insights into their geometric configurations (M. Kaur et al., 2012).

Chemical Reactions and Properties

Naphthyl-containing compounds participate in various chemical reactions, including photochemistry and cycloaddition. For example, the photochemistry of 2-(1-naphthyl)ethyl benzoates has been studied, demonstrating cycloaddition and intramolecular exciplex formation, highlighting their reactivity under light (K. Morley & J. Pincock, 2001).

Physical Properties Analysis

Investigations into the physical properties of naphthyl-derived polymers, like poly(ethylene 2,6-naphthalate) and poly(butylene 2,6-naphthalate), have shown differences in thermo-oxidative degradation, offering insights into their stability and degradation behavior under thermal and oxidative conditions (G. Botelho et al., 2000).

Chemical Properties Analysis

The chemical behavior of ethyl 6-(2-naphthyl)-6-oxohexanoate-related compounds under various conditions, including photocyclization and photo-oxidation, has been a subject of study. These reactions are crucial for understanding the stability and reactivity of naphthyl-based materials when exposed to light, which is essential for applications in material science and photophysics (J. Scheirs & J. Gardette, 1997).

科学的研究の応用

-

Synthesis of Heterocycles

- Field : Organic Chemistry

- Application : 2-Naphthol, a compound structurally similar to Ethyl 6-(2-naphthyl)-6-oxohexanoate, is used as a starting material in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness . It is utilized in several kinds of organic reactions to synthesize several organic molecules with potent biological properties .

- Method : The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in multicomponent reactions for the construction of diverse N/O-containing heterocyclic framework .

- Results : The use of 2-naphthol has led to the synthesis of diverse heterocyclic compounds with wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV .

-

Synthesis of Biheterocyclic Phosphonic α-Amino Esters

- Field : Organic Chemistry

- Application : A new phosphonic aminoester bearing a triazole ring substituted in position 5 by an ester group was synthesized .

- Method : The compound was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido (benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .

- Results : The structure of the new compound was fully characterized by 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .

-

Production of Dyes

- Field : Chemical Industry

- Application : 2-Naphthol is a widely used intermediate for the production of dyes . The Sudan dyes are popular dyes noted for being soluble in organic solvents .

- Method : Several of the Sudan dyes are derived from 2-naphthol by coupling with diazonium salts .

- Results : The resulting dyes are used in a variety of applications due to their solubility in organic solvents .

-

Material Science

- Field : Material Science

- Application : Heterocyclic compounds synthesized from 2-naphthol have found applications in the field of material science .

- Method : The specific methods of application would depend on the specific heterocyclic compound and its intended use .

- Results : The use of these compounds in material science has led to the development of new materials with unique properties .

-

Agrochemistry

- Field : Agrochemistry

- Application : Heterocyclic compounds synthesized from 2-naphthol have found applications in the field of agrochemistry .

- Method : The specific methods of application would depend on the specific heterocyclic compound and its intended use .

- Results : The use of these compounds in agrochemistry has led to the development of new materials with unique properties .

-

Dyes and Pigment Science

- Field : Dyes and Pigment Science

- Application : 2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . These compounds hold a prominent position in dyes and pigment science .

- Method : The specific methods of application would depend on the specific compound and its intended use .

- Results : The use of these compounds in dyes and pigment science has led to the development of new materials with unique properties .

将来の方向性

特性

IUPAC Name |

ethyl 6-naphthalen-2-yl-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-2-21-18(20)10-6-5-9-17(19)16-12-11-14-7-3-4-8-15(14)13-16/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJCFXYKFWZSMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597056 |

Source

|

| Record name | Ethyl 6-(naphthalen-2-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2-naphthyl)-6-oxohexanoate | |

CAS RN |

183966-16-7 |

Source

|

| Record name | Ethyl 6-(naphthalen-2-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。